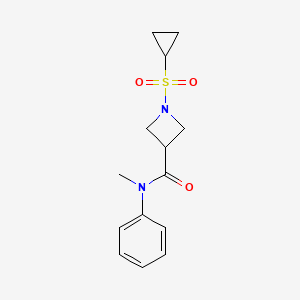

1-(cyclopropylsulfonyl)-N-methyl-N-phenylazetidine-3-carboxamide

CAS No.: 1428364-00-4

Cat. No.: VC7124331

Molecular Formula: C14H18N2O3S

Molecular Weight: 294.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1428364-00-4 |

|---|---|

| Molecular Formula | C14H18N2O3S |

| Molecular Weight | 294.37 |

| IUPAC Name | 1-cyclopropylsulfonyl-N-methyl-N-phenylazetidine-3-carboxamide |

| Standard InChI | InChI=1S/C14H18N2O3S/c1-15(12-5-3-2-4-6-12)14(17)11-9-16(10-11)20(18,19)13-7-8-13/h2-6,11,13H,7-10H2,1H3 |

| Standard InChI Key | WUOJLRWKYATCQU-UHFFFAOYSA-N |

| SMILES | CN(C1=CC=CC=C1)C(=O)C2CN(C2)S(=O)(=O)C3CC3 |

Introduction

Synthesis Pathway

The synthesis of 1-(cyclopropylsulfonyl)-N-methyl-N-phenylazetidine-3-carboxamide involves multi-step organic reactions. Below is a generalized outline:

-

Key Reagents:

-

Cyclopropanesulfonyl chloride

-

Azetidine precursors

-

Methylamine

-

Phenyl isocyanate

-

-

Reaction Steps:

-

Formation of the azetidine ring through cyclization reactions.

-

Introduction of the cyclopropylsulfonyl group via sulfonation.

-

Coupling with methylamine and phenyl isocyanate to form the final carboxamide structure.

-

-

Reaction Conditions:

-

Solvents like dichloromethane or acetonitrile are commonly used.

-

Controlled temperatures (0–50°C) to prevent side reactions.

-

Catalysts such as triethylamine or pyridine may be employed.

-

Note: Precise conditions need optimization for yield and purity.

Applications in Medicinal Chemistry

1-(Cyclopropylsulfonyl)-N-methyl-N-phenylazetidine-3-carboxamide is primarily studied for its potential as a pharmacological agent. Its applications include:

Enzyme Inhibition

The cyclopropylsulfonyl group can interact with enzymes, potentially acting as:

-

A competitive inhibitor targeting enzyme active sites.

-

A modulator of protein-protein interactions.

Biological Pathway Modulation

The compound's structure suggests it may influence pathways regulated by sulfonamide-sensitive enzymes, such as:

-

Sodium channel modulation, critical for nerve signal transmission.

-

Protein kinase regulation, relevant in cancer and inflammatory diseases.

Pharmacokinetics and Stability

Preliminary studies indicate:

-

Moderate lipophilicity due to the phenyl and methyl groups.

-

Potential for metabolic stability via sulfonamide linkage.

Analytical Characterization

To confirm the identity and purity of the compound, several analytical techniques are employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of the azetidine ring and substituents |

| Mass Spectrometry (MS) | Molecular weight confirmation |

| Infrared Spectroscopy (IR) | Functional group identification (e.g., sulfonamide) |

| High-performance Liquid Chromatography (HPLC) | Purity analysis |

Potential Limitations and Challenges

Despite its promise, certain challenges exist:

-

Solubility Issues: The compound may exhibit poor solubility in aqueous environments due to its hydrophobic substituents.

-

Toxicological Profile: Limited data on its safety profile necessitates further investigation.

-

Synthetic Complexity: Multi-step synthesis can be time-consuming and costly.

Future Research Directions

Given its structural novelty, future studies could focus on:

-

Exploring derivatives with enhanced solubility or bioavailability.

-

Investigating specific biological targets through molecular docking studies.

-

Conducting in vivo experiments to evaluate pharmacodynamics and toxicity.

This detailed overview highlights the chemical, synthetic, and potential pharmacological aspects of 1-(cyclopropylsulfonyl)-N-methyl-N-phenylazetidine-3-carboxamide, emphasizing its relevance in medicinal chemistry research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume